molecular formula C16H22N2O3 B13756325 Acetamide, N-cyclohexyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)- CAS No. 51828-65-0

Acetamide, N-cyclohexyl-2-(4-(1-(hydroxyimino)ethyl)phenoxy)-

Cat. No.: B13756325
CAS No.: 51828-65-0
M. Wt: 290.36 g/mol
InChI Key: CGILPPLSKBYHJQ-LDADJPATSA-N
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Description

ACETAMIDE,N-CYCLOHEXYL-2-(4-(1-(HYDROXYIMINO)ETHYL)PHENOXY)- is a complex organic compound with a unique structure that combines an acetamide group, a cyclohexyl ring, and a phenoxy group with a hydroxyiminoethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDE,N-CYCLOHEXYL-2-(4-(1-(HYDROXYIMINO)ETHYL)PHENOXY)- typically involves multiple steps. One common method includes the reaction of N-cyclohexylacetamide with 4-(1-(hydroxyimino)ethyl)phenol under specific conditions to form the desired product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDE,N-CYCLOHEXYL-2-(4-(1-(HYDROXYIMINO)ETHYL)PHENOXY)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form different oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted phenoxy compounds.

Scientific Research Applications

ACETAMIDE,N-CYCLOHEXYL-2-(4-(1-(HYDROXYIMINO)ETHYL)PHENOXY)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ACETAMIDE,N-CYCLOHEXYL-2-(4-(1-(HYDROXYIMINO)ETHYL)PHENOXY)- involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Cyclohexylacetamide: Similar structure but lacks the phenoxy and hydroxyiminoethyl groups.

    4-(1-(Hydroxyimino)ethyl)phenol: Contains the hydroxyiminoethyl group but lacks the acetamide and cyclohexyl groups.

Uniqueness

ACETAMIDE,N-CYCLOHEXYL-2-(4-(1-(HYDROXYIMINO)ETHYL)PHENOXY)- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

51828-65-0

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

N-cyclohexyl-2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]acetamide

InChI

InChI=1S/C16H22N2O3/c1-12(18-20)13-7-9-15(10-8-13)21-11-16(19)17-14-5-3-2-4-6-14/h7-10,14,20H,2-6,11H2,1H3,(H,17,19)/b18-12+

InChI Key

CGILPPLSKBYHJQ-LDADJPATSA-N

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)OCC(=O)NC2CCCCC2

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)OCC(=O)NC2CCCCC2

Origin of Product

United States

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